molecular formula C5H11NO2S B1679230 Penicillamine CAS No. 52-67-5

Penicillamine

Cat. No.: B1679230
CAS No.: 52-67-5
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-VKHMYHEASA-N
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Description

D-penicillamine is an optically active form of penicillamine having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a this compound and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.
This compound is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.
This compound is an Antirheumatic Agent.
This compound is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. This compound is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.
This compound is a natural product found in Caenorhabditis elegans with data available.
This compound is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, this compound chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, this compound induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)
This compound can cause developmental toxicity according to state or federal government labeling requirements.
3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.

Mechanism of Action

Target of Action

Penicillamine primarily targets copper ions in the body, which play a crucial role in various biochemical processes . It is also known to interact with macrophages , T-lymphocytes , and collagen in the context of rheumatoid arthritis .

Mode of Action

This compound acts as a chelating agent , binding to copper ions to form stable, soluble complexes . These complexes are then excreted in the urine, reducing the body’s overall copper load . In the context of rheumatoid arthritis, this compound inhibits macrophages, decreases IL-1, reduces the number of T-lymphocytes, and prevents collagen cross-linking .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the copper metabolism pathway . By chelating copper, this compound disrupts the normal function of this pathway, leading to the excretion of copper in the urine . This is particularly beneficial in conditions like Wilson’s disease, where copper accumulation is a major problem .

Pharmacokinetics

This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . After administration, the plasma elimination half-life is approximately 1 hour . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . The route of elimination is mainly renal .

Result of Action

The chelation and subsequent excretion of copper by this compound result in a decrease in the body’s overall copper load . This is beneficial in conditions like Wilson’s disease, where copper accumulation leads to various health problems . In the context of rheumatoid arthritis, the inhibition of macrophages and T-lymphocytes, as well as the prevention of collagen cross-linking, can help to reduce inflammation and slow the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron in the gastrointestinal tract can reduce the absorption of the drug, thereby affecting its bioavailability . Additionally, the drug’s action can be affected by the patient’s overall health status, including the presence of malabsorption states .

Biochemical Analysis

Biochemical Properties

Penicillamine plays a significant role in biochemical reactions due to its ability to chelate heavy metals. In Wilson’s disease, this compound binds to excess copper, forming a complex that can be excreted in the urine . It also reduces cystine excretion in cystinuria by forming a more soluble mixed disulfide with cysteine . Additionally, this compound inhibits macrophages, decreases interleukin-1 (IL-1), and reduces the number of T-lymphocytes, which contributes to its immunosuppressive effects in rheumatoid arthritis .

Cellular Effects

This compound affects various cell types and cellular processes. It reduces the number of T-lymphocytes and inhibits macrophage function, which helps in managing rheumatoid arthritis . The compound also decreases IL-1 levels and prevents collagen cross-linking, thereby reducing inflammation and tissue damage . In Wilson’s disease, this compound facilitates the removal of excess copper from cells, preventing cellular toxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It chelates heavy metals such as copper, forming stable complexes that are excreted from the body . This compound also interferes with the formation of cross-links between tropocollagen molecules, which is crucial in preventing collagen-related tissue damage in rheumatoid arthritis . Additionally, it activates the cytotoxic unfolded protein response and mitochondrial pathways of apoptosis, leading to cell death in certain conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound can maintain its chelating properties over extended periods, but its effectiveness may decrease due to degradation . Long-term use of this compound in in vitro and in vivo studies has demonstrated its ability to reduce cellular copper levels and manage symptoms of Wilson’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively chelates heavy metals and reduces cystine excretion . At high doses, this compound can cause adverse effects such as nausea, vomiting, and kidney impairment . Studies in animal models have shown that this compound can induce autoimmune reactions and hypersensitivity at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted primarily through the kidneys . The compound forms disulfides with cysteine and other low molecular weight metabolites, which are then excreted in the urine . This compound also interacts with pyridoxine-dependent enzymes, which can lead to neurotoxicity if not properly managed .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to tissues where it binds to heavy metals . The compound’s distribution is best described by a two-compartment model, with peak concentrations observed 1-4 hours after ingestion . This compound is transported in the blood, where it forms complexes with proteins and other biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with various biomolecules. Studies have shown that this compound can specifically target and illuminate the Golgi apparatus when used in conjunction with certain carbon dots . This targeting is likely due to the compound’s ability to form complexes with proteins and other cellular components, directing it to specific subcellular compartments .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037069
Record name D-Penicillamine
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.
Record name Penicillamine
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Record name (D)-PENICILLAMINE
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Mechanism of Action

Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity., The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones., Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine., The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known., Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved.
Record name Penicillamine
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Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

771431-20-0, 52-67-5
Record name D-Valine, 3-mercapto-, labeled with deuterium
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Record name (-)-Penicillamine
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Record name Penicillamine [USAN:USP:INN:BAN:JAN]
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Record name PENICILLAMINE
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Melting Point

202-206 °C
Record name Penicillamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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